molecular formula C12H17ClFNO B1448473 4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride CAS No. 1803581-18-1

4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride

Cat. No. B1448473
M. Wt: 245.72 g/mol
InChI Key: AGRJZEJIQBYTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride, also known as FMPP hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water, and is commonly used as a reference material in analytical and laboratory studies. FMPP hydrochloride is an important compound in the development of new drugs, as it has been used to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Research on piperidine derivatives, including structures similar to "4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride," focuses on synthesizing new compounds with potential therapeutic applications. For instance, studies on the synthesis of piperidine derivatives aim to evaluate their cytotoxicities against cancer cell lines, indicating their potential as anticancer agents. Compounds with a piperidine scaffold have shown varied cytotoxic potency against human hepatoma and breast cancer cells, highlighting the significance of the piperidine core in developing novel therapeutic agents (Kucukoglu et al., 2015).

Pharmacological Effects and Applications

  • Piperidine derivatives have been investigated for their pharmacological effects, including as inhibitors of specific receptors or enzymes. A notable study examined the potential of piperidine-based compounds for targeting bacterial persisters, a form of bacteria that can tolerate antibiotic treatment. The research identified a chemical compound that selectively kills these persisters without affecting normal, antibiotic-sensitive cells, offering a novel approach to tackling antibiotic resistance (Jun-Seob Kim et al., 2011).

Corrosion Inhibition

  • The research extends into materials science, where piperidine derivatives have been explored as corrosion inhibitors. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of metals. These studies provide insights into the adsorption behaviors of these compounds on metal surfaces, suggesting potential applications in protecting metals from corrosion (Kaya et al., 2016).

Antimicrobial and Antioxidant Properties

  • Piperidine-based compounds have also been investigated for their antimicrobial and antioxidant properties. For example, novel oxime esters derived from piperidin-4-one have shown promising antioxidant and antimicrobial activities in vitro. These findings underscore the versatility of piperidine derivatives in developing compounds with potential health benefits and therapeutic applications (Harini et al., 2014).

properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(12(11)13)9-5-7-14-8-6-9;/h2-4,9,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRJZEJIQBYTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.